The synthesis of MELK-8a involves several chemical reactions typical for producing kinase inhibitors. The compound can be synthesized through a multi-step process that typically includes:
Technical details regarding the exact reaction conditions (temperature, solvents, catalysts) are often proprietary or detailed in specific research publications .
MELK-8a has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula and weight are critical for understanding its pharmacokinetics and bioavailability.
The structure includes a central scaffold that interacts with the active site of maternal embryonic leucine zipper kinase, inhibiting its activity. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the compound .
MELK-8a participates in various chemical reactions that are crucial for its function as an inhibitor:
The mechanism of action of MELK-8a primarily revolves around its role as a kinase inhibitor:
MELK-8a exhibits several physical and chemical properties that influence its behavior in biological systems:
These properties are critical when considering formulations for drug delivery and efficacy in vivo .
MELK-8a has significant potential applications in scientific research and clinical settings:
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase within the AMPK family, implicated in oncogenic processes across multiple cancer types. Its overexpression correlates with poor prognosis, therapeutic resistance, and aggressive phenotypes in cancers such as triple-negative breast cancer (TNBC), glioblastoma, and hematological malignancies [1] [3] [8]. MELK supports cancer progression through three primary mechanisms:
Genetic knockdown studies confirm that MELK depletion impairs cancer cell proliferation and induces apoptosis, validating its therapeutic relevance [1] [3]. However, CRISPR knockout data remain controversial, highlighting the need for pharmacological tools to clarify MELK’s biological functions [3].
Table 1: Oncogenic Functions of MELK in Select Cancers
Cancer Type | Functional Role of MELK | Downstream Pathways |
---|---|---|
Burkitt Lymphoma | mTOR activation; evasion of apoptosis | mTOR/p70S6K |
Triple-Negative Breast Cancer | G₂/M checkpoint control; stemness maintenance | CDK1, FoxM1 |
T-cell Acute Lymphoblastic Leukemia | Cell cycle progression; drug resistance | MAP2K7-JNK, NOTCH1 |
Glioblastoma | Radioresistance; DNA damage response | ATM/Chk2 |
Initial MELK inhibitor discovery relied on biochemical kinase assays, but off-target effects plagued first-generation compounds (e.g., OTSSP167). To address this, multiplexed kinase inhibitor beads coupled with mass spectrometry (MIB/MS) emerged as a cell-based proteomic approach for selectivity profiling [3] [4]. Key advantages include:
This platform identified MELK-8a as a highly selective inhibitor (IC₅₀ = 2 nM), contrasting with OTSSP167’s promiscuity (inhibition of PLK1, AURKB, and MAP2K7) [3] [9].
Table 2: Screening Approaches for MELK Inhibitors
Method | Throughput | Physiological Relevance | Key MELK-8a Data |
---|---|---|---|
Biochemical Kinase Assays | High | Low (isolated kinases) | IC₅₀ = 2 nM (catalytic domain) |
MIB/MS Profiling | Medium | High (intact cells) | 235 kinases assessed; 90-fold selectivity |
Thermal Shift Assays | Low | Medium (binding affinity) | Validated MELK binding; ΔTm = 8.2°C |
MELK-8a (C₂₅H₃₂N₆O; CAS 1922153-17-0) evolved from a triazine-based scaffold optimized for MELK binding affinity and cellular potency. Key SAR insights include [2] [5] [7]:
Chemical Structure Highlights:
MELK-8a: CN(CC1)CCN1C2=CC=C(N3C=C(C4=CC=NC=C4OCC5CCNCC5)C=N3)C=C2
MELK-8a and OTSSP167 represent distinct generations of MELK inhibitors with divergent selectivity and functional outcomes:
MELK-8a: Suppresses MELK (IC₅₀ = 2 nM) with minimal off-target activity at 1 µM (only FLT3, Haspin, and PDGFRα inhibited >80%) [3] [5].
Mechanistic Outcomes:
MELK-8a: Delays mitotic entry via G₂/M checkpoint activation without apoptosis. Reduces phosphorylation of CDK1, Aurora A/B, and FoxM1—effects rescued by MELK overexpression [3] [10].
Therapeutic Utility:
Table 3: Comparative Profiles of MELK Inhibitors
Property | MELK-8a | OTSSP167 |
---|---|---|
MELK IC₅₀ | 2 nM | 0.41 nM |
Key Off-Targets | FLT3, Haspin, PDGFRα | PLK1, AURKB, MAP2K7 |
Cellular Effect | G₂/M delay; no apoptosis | Apoptosis; cell cycle arrest |
Ther. Window (in vitro) | 33-fold (TNBC vs. normal) | <5-fold (toxic to normal cells) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4